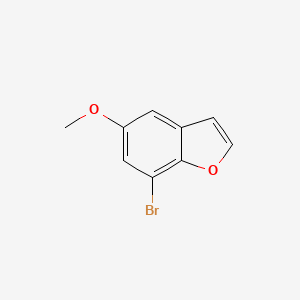

7-Bromo-5-methoxybenzofuran

Description

Structure

3D Structure

Propriétés

IUPAC Name |

7-bromo-5-methoxy-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO2/c1-11-7-4-6-2-3-12-9(6)8(10)5-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKGVJRCYYJKXJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=CO2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70622874 | |

| Record name | 7-Bromo-5-methoxy-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90484-47-2 | |

| Record name | 7-Bromo-5-methoxy-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Benzofuran Scaffold: Fundamental Chemical and Biological Significance in Advanced Research

Overview of Benzofuran (B130515) Derivatives in Contemporary Chemical Sciences

The benzofuran scaffold, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring, represents a privileged structure in the realm of chemical and pharmaceutical sciences. acs.orgnih.gov This structural motif is a cornerstone in a vast number of naturally occurring compounds, synthetic molecules, and clinically approved drugs. nih.govsunderland.ac.uknih.gov The inherent versatility of the benzofuran nucleus makes it a subject of extensive research, with applications spanning medicinal chemistry, agriculture, and materials science. acs.orgnumberanalytics.combohrium.com

Benzofuran derivatives are renowned for their wide spectrum of biological and pharmacological activities. nih.govphytojournal.comresearchgate.net Research has demonstrated their efficacy as antimicrobial, antifungal, antiviral, antitumor, anti-inflammatory, analgesic, and anticonvulsant agents. nih.govphytojournal.comcuestionesdefisioterapia.comrsc.org The broad range of therapeutic properties stems from the unique structural and electronic characteristics of the benzofuran ring system, which allows it to interact with various biological targets. numberanalytics.comtaylorandfrancis.com The planar and aromatic nature of the scaffold provides a rigid framework that can be strategically functionalized to modulate its biological effect. vulcanchem.com

In medicinal chemistry, the benzofuran scaffold is considered a vital building block for the design and development of new therapeutic agents. nih.govcuestionesdefisioterapia.com Its presence in numerous bioactive natural products has inspired chemists to devise novel synthetic methods to access a diverse array of derivatives. acs.orgrsc.org The continuous exploration of benzofuran chemistry has led to the discovery of compounds with potent inhibitory activity against various enzymes and receptors, highlighting its status as an attractive target for drug development. nih.govsunderland.ac.ukbohrium.com

Strategic Importance of Halogenated Benzofurans in Organic Synthesis and Medicinal Chemistry

The introduction of halogen atoms, such as bromine, chlorine, and fluorine, onto the benzofuran nucleus is a critical strategy in modern medicinal chemistry and organic synthesis. Halogenation has been consistently shown to significantly enhance the biological activities of benzofuran derivatives, particularly their anticancer and antimicrobial properties. researchgate.netnih.gov This enhancement is often attributed to the ability of halogens to form "halogen bonds," which are attractive interactions between an electrophilic halogen and nucleophilic sites in biological macromolecules, thereby improving binding affinity. nih.gov

Halogenated benzofurans serve as important intermediates in organic synthesis. The presence of a halogen atom provides a reactive handle for further molecular modifications through various cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. acs.orgnih.govmdpi.com This allows for the construction of more complex and highly functionalized benzofuran derivatives. For instance, the synthesis of 2-arylbenzofurans can be achieved from o-halophenols and terminal alkynes. mdpi.com

From a medicinal chemistry perspective, halogen substituents can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Their hydrophobic and electronic nature can enhance cytotoxic properties. nih.gov Studies have shown that halogenated benzofurans exhibit significant cytotoxicity against various cancer cell lines, including leukemia and cervical cancer, often with selectivity towards malignant cells. nih.gov For example, 1,1'-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone was found to be highly and selectively toxic to certain leukemia cells. nih.gov The position of the halogen atom on the benzofuran ring is also crucial, with maximum activity often observed when the halogen is placed at specific positions, such as the para position of an N-phenyl ring substituent. nih.gov

Positional Functionalization of the Benzofuran Nucleus and its Research Implications

The biological activity and chemical reactivity of benzofuran derivatives are highly dependent on the nature and position of substituents on the heterocyclic ring system. The strategic functionalization at different positions of the benzofuran nucleus—primarily the C2, C3, and the fused benzene ring positions—is a key area of research with significant implications for drug discovery and materials science. mdpi.comrsc.org

The C2 and C3 positions of the furan ring exhibit different levels of reactivity, with the C2 position generally being more susceptible to functionalization. mdpi.com Many synthetic strategies for creating substituted benzofurans focus on generating the O–C2 or C2–C3 bonds in the final ring-closing step. rsc.org The introduction of substituents at the C2 position, such as an ester group or a phenyl group, has been shown to be closely related to the cytotoxic and antibacterial activity of the compounds. rsc.org

Functionalization of the benzene portion of the scaffold, as seen in 7-Bromo-5-methoxybenzofuran , also plays a critical role. The substituents on the benzene ring often originate from the precursor used to construct the benzofuran scaffold. mdpi.com The electronic effects of these substituents modulate the electron density of the entire ring system. In the case of this compound, the electron-withdrawing inductive effect of the bromine atom at the C7 position and the electron-donating resonance effect of the methoxy (B1213986) group at the C5 position create a unique electronic environment that influences the molecule's reactivity and potential biological interactions. vulcanchem.com The synthesis of such specifically substituted benzofurans often involves multi-step processes, for example, the bromination of an o-vanillin precursor to introduce the bromo and methoxy groups at the desired positions before the formation of the furan ring. researchgate.net

The ability to precisely control the positional functionalization of the benzofuran nucleus allows researchers to fine-tune the properties of these compounds. Recent advances in synthetic methodologies, including C-H activation and transition-metal-catalyzed reactions, have enabled the creation of diverse and highly substituted benzofurans that were previously difficult to access. mdpi.commdpi.comtus.ac.jp This modular approach to synthesis facilitates the exploration of structure-activity relationships (SAR) and the development of new benzofuran-based molecules with tailored functions for advanced research applications. nih.govtus.ac.jp

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | 7-bromo-5-methoxy-1-benzofuran |

| CAS Number | 90484-47-2 |

| Molecular Formula | C₉H₇BrO₂ |

| Molecular Weight | 227.057 g/mol |

| Appearance | Solid |

Synthetic Methodologies for 7 Bromo 5 Methoxybenzofuran and Analogous Architectures

Retrosynthetic Analysis and Key Disconnections for the 7-Bromo-5-methoxybenzofuran Core

A retrosynthetic analysis of this compound reveals several plausible key disconnections, offering different strategic approaches to its synthesis. The primary disconnections involve the formation of the furan (B31954) ring and the introduction of the bromo and methoxy (B1213986) substituents at specific positions on the benzene (B151609) ring.

One common strategy involves the formation of the C2-C3 bond of the furan ring. This leads to precursors such as a substituted 2-alkynylphenol. For the target molecule, this translates to a 2-alkynyl-3-bromo-5-methoxyphenol derivative. The bromine at the 3-position of the phenol (B47542) would be strategically placed to become the 7-bromo substituent of the benzofuran (B130515) upon cyclization.

Alternatively, disconnection of the O1-C2 bond is a widely employed strategy. This approach typically starts from a substituted phenol and a two-carbon synthon that will form the C2 and C3 atoms of the furan ring. In the context of this compound, a key intermediate would be a 2-bromo-4-methoxyphenol, which would then be elaborated to introduce the furan ring.

A third key disconnection targets the C7a-O1 bond, often involving the cyclization of a suitably substituted benzene derivative bearing a side chain that can form the furan ring. For our target molecule, this could involve an intramolecular cyclization of a precursor like a 2-bromo-4-methoxy-1-(2-oxoethyl)benzene derivative.

Classical and Contemporary Approaches to Substituted Benzofuran Synthesis

The synthesis of substituted benzofurans is a well-established field with a rich history of classical methods and a continuous development of novel, more efficient contemporary approaches.

Modified Larock-Type Couplings and Related Annulation Reactions

The Larock indole (B1671886) synthesis, a palladium-catalyzed heteroannulation of an o-iodoaniline and a disubstituted alkyne, has been adapted for the synthesis of benzofurans. nih.gov In this modified approach, an o-iodophenol is used in place of the aniline (B41778) derivative. This powerful reaction allows for the one-pot construction of the benzofuran core with the concomitant introduction of substituents at the 2- and 3-positions.

For the synthesis of a this compound scaffold, a potential starting material would be 2-iodo-4-methoxyphenol (B1280454) or a derivative thereof. The regioselectivity of the alkyne insertion is a crucial aspect of this methodology. Generally, the bulkier substituent of the alkyne tends to be installed at the 2-position of the resulting benzofuran.

The general reaction conditions for a Larock-type benzofuran synthesis involve a palladium catalyst, such as Pd(OAc)₂, a base (e.g., K₂CO₃ or Na₂CO₃), and a ligand, often a phosphine (B1218219) like PPh₃. The reaction is typically carried out in a polar aprotic solvent like DMF at elevated temperatures.

| Catalyst | Base | Ligand | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | K₂CO₃ | PPh₃ | DMF | 100 | 60-85 | nih.gov |

| PdCl₂(PPh₃)₂ | Na₂CO₃ | - | DMF | 110 | 55-75 | General |

| Pd(dba)₂ | Cs₂CO₃ | XPhos | Toluene | 100 | 70-90 | General |

This table represents typical conditions and yield ranges for Larock-type benzofuran synthesis based on literature precedents.

Intramolecular Cyclization Pathways for Benzofuran Formation

Intramolecular cyclization is a cornerstone of benzofuran synthesis, with numerous variations depending on the nature of the precursor and the cyclization trigger. A common and effective strategy involves the cyclization of o-alkynylphenols. These precursors can be readily prepared via Sonogashira coupling of an o-halophenol with a terminal alkyne. The subsequent cyclization can be promoted by various catalysts, including palladium, copper, gold, or even under metal-free basic or acidic conditions.

For a this compound, a plausible route would start with a 2,6-dihalo-4-methoxyphenol. A selective Sonogashira coupling at the 2-position would furnish the desired o-alkynylphenol intermediate, which upon intramolecular cyclization would yield the target benzofuran.

Another important intramolecular cyclization pathway involves the Perkin rearrangement, which is the base-catalyzed cyclization of a 3-(o-hydroxyphenyl)propiolate ester. This method provides access to benzofuran-2-carboxylates, which can be further functionalized.

| Precursor | Catalyst/Reagent | Conditions | Product | Reference |

| o-Alkynylphenol | CuI / Base | DMF, 100 °C | 2-Substituted Benzofuran | General |

| o-Alkynylphenol | PdCl₂(PPh₃)₂ | Et₃N, reflux | 2-Substituted Benzofuran | General |

| 3-(o-hydroxyphenyl)propiolate | Pyridine | Reflux | Benzofuran-2-carboxylate | General |

This table provides examples of common intramolecular cyclization pathways to benzofurans.

Ramirez Olefination and Derived Gem-Dibromoalkene Cyclizations

A powerful and versatile method for the synthesis of 2-bromobenzofurans involves the intramolecular cyclization of 2-(gem-dibromovinyl)phenols. rsc.orgrsc.orgnih.gov These key precursors can be synthesized from salicylaldehydes through a Ramirez olefination reaction using triphenylphosphine (B44618) and carbon tetrabromide.

This two-step sequence offers a strategic advantage for the synthesis of this compound. The synthesis would commence with a suitably substituted salicylaldehyde, such as 2-hydroxy-3-bromo-5-methoxybenzaldehyde. Ramirez olefination would convert the aldehyde functionality into a gem-dibromoalkene. The subsequent intramolecular cyclization of the resulting 2-(gem-dibromovinyl)-3-bromo-5-methoxyphenol, typically promoted by a base or a copper catalyst, would then furnish the desired this compound. rsc.orgnih.gov

The intramolecular cyclization of the gem-dibromoalkene is believed to proceed via an initial nucleophilic attack of the phenoxide onto the vinylidene carbene or a related intermediate, followed by elimination to form the benzofuran ring.

| Starting Material | Reagents for Olefination | Cyclization Conditions | Product | Reference |

| Salicylaldehyde | CBr₄, PPh₃, CH₂Cl₂ | Cs₂CO₃, DMF | 2-Bromobenzofuran | |

| Substituted Salicylaldehyde | CBr₄, PPh₃, CH₂Cl₂ | CuI (cat.), Base, EtOH | 2-Bromobenzofuran | rsc.orgnih.gov |

This table outlines the general steps and reagents for the synthesis of 2-bromobenzofurans via Ramirez olefination and subsequent cyclization.

Regioselective Bromination and Methoxy-Directed Functionalization Strategies

The introduction of the bromine atom at the C7 position of the 5-methoxybenzofuran (B76594) core requires a careful consideration of the directing effects of the existing substituents. The methoxy group at C5 is an ortho-, para-directing activator, while the benzofuran ring itself has its own reactivity pattern.

Direct Bromination Methodologies for Benzofuran Rings

The electrophilic substitution of benzofuran typically occurs at the C2 or C3 position of the furan ring. However, the directing effect of substituents on the benzene ring can influence the regioselectivity of the reaction. The methoxy group at the C5 position is a strong activating group and directs electrophilic substitution to the C4 and C6 positions.

To achieve bromination at the C7 position of 5-methoxybenzofuran, direct bromination is challenging due to the stronger directing effect of the methoxy group towards the C4 and C6 positions. Therefore, a more strategic approach is required. One possibility is to introduce a blocking group at the more reactive C4 and C6 positions prior to bromination, followed by its removal.

A more plausible strategy involves starting with a precursor where the bromine is already in the desired position. For instance, the synthesis could begin with a 2,4-dibromo-6-methoxyphenol, where the bromine at the 2-position would ultimately become the 7-bromo substituent of the benzofuran.

Alternatively, a directed ortho-metalation approach could be employed. A suitable directing group on the 5-methoxybenzofuran core could facilitate lithiation at the C7 position, followed by quenching with an electrophilic bromine source like N-bromosuccinimide (NBS).

| Substrate | Brominating Agent | Conditions | Major Product(s) |

| Benzofuran | Br₂ in CS₂ | 0 °C | 2,3-Dibromo-2,3-dihydrobenzofuran |

| 5-Methoxybenzofuran | NBS in CCl₄ | Reflux | Mixture of 4-bromo- and 6-bromo-5-methoxybenzofuran |

| 5-Methoxybenzofuran | Br₂ in Acetic Acid | Room Temp | Mixture of 4-bromo- and 6-bromo-5-methoxybenzofuran |

This table illustrates the general outcomes of direct bromination on the benzofuran and 5-methoxybenzofuran rings.

Targeted Introduction of the Methoxy Group at the 5-Position

The regioselective introduction of a methoxy group at the 5-position of the benzofuran ring system is a critical step in the synthesis of this compound. A common and effective strategy involves starting with a pre-functionalized phenol that already contains the desired methoxy substituent.

A plausible synthetic route can be adapted from established methods for benzofuran synthesis. For instance, a two-step process for the preparation of 7-bromobenzofuran (B40398) begins with the reaction of ortho-bromophenol with 2-bromo-1,1-dimethoxyethane (B145963) or 2-chloro-1,1-dimethoxyethane in the presence of a base. google.com This is followed by an acid-catalyzed cyclization of the resulting 1-bromo-2'-(2,2-dimethoxyethyl)benzene intermediate to yield the benzofuran core. google.com To achieve the 5-methoxy substitution, one would logically start with 3-bromo-5-methoxyphenol.

The cyclization of intermediate phenoxyacetaldehyde (B1585835) acetals is often promoted by strong acids such as polyphosphoric acid (PPA). In a related synthesis of 5-methoxybenzofuran, p-methoxyphenylacetaldehyde diethylacetal was heated at reflux in the presence of PPA and a suitable solvent like benzene. nih.gov This approach underscores the feasibility of incorporating the 5-methoxy group by beginning with an appropriately substituted aromatic precursor.

The following table outlines a proposed reaction sequence for the targeted synthesis of this compound.

Table 1: Proposed Synthesis of this compound

| Step | Reactant 1 | Reactant 2 | Reagents and Conditions | Product |

|---|---|---|---|---|

| 1 | 3-Bromo-5-methoxyphenol | 2-Bromo-1,1-dimethoxyethane | Base (e.g., K2CO3), Solvent (e.g., DMF) | 1-(2,2-Dimethoxyethoxy)-3-bromo-5-methoxybenzene |

| 2 | 1-(2,2-Dimethoxyethoxy)-3-bromo-5-methoxybenzene | - | Polyphosphoric Acid (PPA), Heat | This compound |

Multi-Step Synthesis Pathways for Poly-Substituted Benzofurans

The construction of poly-substituted benzofurans often necessitates multi-step synthetic sequences that allow for the controlled introduction of various functional groups. A powerful and widely utilized method is the Sonogashira coupling reaction followed by an intramolecular cyclization. This approach is particularly valuable for creating 2,3-disubstituted benzofurans. uj.ac.za

The general strategy involves the palladium-catalyzed coupling of a terminal alkyne with an ortho-iodophenol. The resulting 2-(alkynyl)phenol intermediate can then undergo cyclization to form the benzofuran ring. This cyclization can be promoted by various catalysts and conditions. To introduce further substitution on the benzene ring, one can start with a substituted o-halophenol. For instance, the synthesis of 7-acetyl-2-aryl-5-nitrobenzofurans was achieved through a sequential Sonogashira cross-coupling of 2-hydroxy-3-iodo-5-nitroacetophenone with terminal acetylenes, followed by an in situ Cacchi-type cycloisomerization. jocpr.com

This methodology can be extended to a three-component reaction, where an o-iodophenol, a terminal alkyne, and an aryl iodide are coupled in a one-pot process under Sonogashira conditions to yield highly substituted benzofurans. uj.ac.za The use of microwave irradiation can significantly shorten reaction times and improve yields in these multi-component syntheses. uj.ac.za

A representative multi-step synthesis for a polysubstituted benzofuran is outlined in the table below.

Table 2: Multi-Step Synthesis of a Polysubstituted Benzofuran via Sonogashira Coupling and Cyclization

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Substituted o-Iodophenol and Terminal Alkyne | Pd catalyst (e.g., Pd(PPh3)2Cl2), CuI, Base (e.g., Et3N) | 2-(Alkynyl)phenol derivative |

| 2 | 2-(Alkynyl)phenol derivative | Cyclization catalyst/conditions (e.g., heat, acid, or further metal catalysis) | Polysubstituted Benzofuran |

Novel Synthetic Routes via Substituent Migration and Unconventional Catalytic Methodologies

Recent advances in organic synthesis have led to the development of novel and unconventional methods for the construction of the benzofuran scaffold. These methods often employ advanced catalytic systems or involve unique mechanistic pathways such as substituent migration.

Palladium-catalyzed reactions have been at the forefront of these developments. For example, a palladium-catalyzed C-H activation/oxidation tandem reaction has been utilized for the synthesis of substituted benzofurans from 2-hydroxystyrenes and iodobenzenes. nih.gov This approach avoids the pre-functionalization often required in traditional cross-coupling reactions.

Rhodium-catalyzed reactions have also emerged as a powerful tool. For instance, the arylation and subsequent cyclization of propargyl alcohols with substituted aryl boronic acids can be achieved via relay rhodium-mediated catalysis to generate benzofuran skeletons. wikipedia.org

While not yet specifically reported for this compound, these novel catalytic approaches offer potential alternative synthetic routes that could provide advantages in terms of efficiency and atom economy.

Synthetic Utility of Key Intermediates for Advanced this compound Analogues

The bromine atom in this compound serves as a versatile synthetic handle, allowing for the introduction of a wide range of substituents through various cross-coupling reactions. This makes it a valuable intermediate for the synthesis of more complex, advanced analogues. The palladium-catalyzed Suzuki-Miyaura and Mizoroki-Heck reactions are particularly powerful tools for this purpose.

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.net This reaction is widely used for the formation of carbon-carbon bonds. In the context of this compound, the bromine at the 7-position can be readily coupled with various aryl or heteroaryl boronic acids to generate 7-aryl-5-methoxybenzofuran derivatives. Such transformations have been successfully applied to other brominated benzofuran systems, demonstrating the feasibility of this approach. For example, methyl 5-bromobenzofuran-2-carboxylate has been shown to undergo efficient Suzuki coupling with a variety of arylboronic acids. rug.nl

The Mizoroki-Heck reaction is another palladium-catalyzed carbon-carbon bond-forming reaction that couples an unsaturated halide with an alkene. researchgate.net This reaction is particularly useful for the synthesis of substituted alkenes. This compound could be subjected to Heck coupling with various alkenes to introduce vinyl substituents at the 7-position. The reactivity of brominated benzofurans in Heck reactions has been demonstrated, for instance, in the coupling of 2-acetyl-5-bromobenzofuran with different olefins.

The following table summarizes the potential transformations of this compound into advanced analogues using these key cross-coupling reactions.

Table 3: Synthetic Utility of this compound in Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System | Product Class |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd catalyst (e.g., Pd(OAc)2), Ligand, Base | 7-Aryl-5-methoxybenzofurans |

| Mizoroki-Heck Reaction | Alkene | Pd catalyst (e.g., Pd(OAc)2), Base | 7-Vinyl-5-methoxybenzofurans |

The ability to perform these transformations highlights the importance of this compound as a key building block in the synthesis of a diverse array of complex benzofuran derivatives with potential applications in medicinal chemistry and materials science.

Chemical Reactivity and Transformation Pathways of 7 Bromo 5 Methoxybenzofuran

Electrophilic Aromatic Substitution Reactions on the Benzofuran (B130515) Ring

The benzofuran ring system can undergo electrophilic aromatic substitution. The regioselectivity of these reactions is dictated by the directing effects of the existing substituents on the benzene (B151609) ring portion of the molecule.

Reactivity and Regioselectivity at the Methoxy-Substituted Positions

The methoxy (B1213986) group (-OCH₃) at the C5 position is a potent activating group and an ortho-, para-director for electrophilic aromatic substitution. This is due to the resonance donation of a lone pair of electrons from the oxygen atom into the aromatic ring, which increases the electron density at the ortho (C4 and C6) and para (C2, though part of the furan (B31954) ring) positions. Consequently, electrophiles will preferentially attack these positions.

In 7-Bromo-5-methoxybenzofuran, the C4 and C6 positions are ortho to the methoxy group. Therefore, electrophilic substitution is expected to be highly favored at these sites. The increased nucleophilicity at these positions makes them susceptible to attack by a variety of electrophiles, such as nitronium ions (NO₂⁺) in nitration reactions or sulfonyl groups in sulfonation reactions.

Influence of Bromine on Ring Activation and Directivity

The bromine atom at the C7 position is a deactivating group due to its inductive electron-withdrawing effect. However, it is also an ortho-, para-director because of the resonance effect where its lone pairs can be donated to the ring. In the case of this compound, the directing effect of the bromine atom would favor substitution at the C6 position (ortho) and the C4 position (para).

Nucleophilic Aromatic Substitution at the Bromine-Substituted Position

The bromine atom at the C7 position of this compound provides a reactive handle for introducing a wide range of functional groups via nucleophilic aromatic substitution, particularly through transition-metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Aryl bromides are common substrates for these transformations. This compound can readily participate in several types of palladium-catalyzed cross-coupling reactions.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used for the synthesis of biaryl compounds. The reaction of this compound with various aryl or heteroaryl boronic acids would yield the corresponding 7-aryl- or 7-heteroaryl-5-methoxybenzofurans. nih.gov

Heck Coupling: In the Heck reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst and a base. This reaction is a versatile method for the synthesis of substituted alkenes. The reaction of this compound with various alkenes would lead to the formation of 7-alkenyl-5-methoxybenzofurans.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. It is a highly efficient method for the synthesis of aryl alkynes. The Sonogashira coupling of this compound with terminal alkynes would produce 7-alkynyl-5-methoxybenzofurans.

The general catalytic cycle for these reactions involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation (in Suzuki coupling) or migratory insertion (in Heck and Sonogashira couplings), and finally reductive elimination to yield the product and regenerate the Pd(0) catalyst. youtube.com

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions with Aryl Bromides

| Reaction Type | Coupling Partner | Catalyst System | Product Type |

| Suzuki | Arylboronic acid | Pd catalyst, Base | 7-Aryl-5-methoxybenzofuran |

| Heck | Alkene | Pd catalyst, Base | 7-Alkenyl-5-methoxybenzofuran |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 7-Alkynyl-5-methoxybenzofuran |

Direct Nucleophilic Displacement Strategies

Direct nucleophilic aromatic substitution (SₙAr) of an unactivated aryl bromide like this compound is generally difficult. SₙAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. mdpi.com In the absence of such activating groups, harsh reaction conditions are often necessary, which can lead to side reactions and limited substrate scope. Therefore, direct displacement of the bromine atom by common nucleophiles is not a favored transformation pathway for this compound under standard conditions.

Transformations Involving the Furan Ring Moiety

The furan ring of the benzofuran system also possesses its own characteristic reactivity. While the aromatic benzene portion of the molecule is generally more reactive towards electrophilic substitution, the furan ring can undergo certain transformations.

The double bond in the furan ring can potentially undergo reactions such as hydrogenation, although this often requires specific catalysts and conditions to avoid reduction of the benzene ring. Cycloaddition reactions involving the furan ring are also known, but these are less common for the benzofuran system compared to simple furans due to the aromatic stabilization conferred by the fused benzene ring.

Transformations that specifically target the furan ring of this compound without altering the substituted benzene ring are less documented in the readily available literature and would likely require carefully controlled and selective reaction conditions. Research in this area would be valuable for creating novel molecular architectures based on the benzofuran core.

Reactions at C-2 and C-3 Positions

The furan moiety within the this compound structure is susceptible to various electrophilic and metal-catalyzed reactions, allowing for functionalization at the C-2 and C-3 positions.

One of the key reactions for introducing a formyl group, a versatile synthetic handle, is the Vilsmeier-Haack reaction . This reaction, which employs a substituted formamide (B127407) and phosphorus oxychloride, is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds. drugfuture.comwikipedia.org While specific studies on this compound are not extensively detailed in the provided search results, the general reactivity of benzofurans suggests that this reaction would likely proceed at the electron-rich C-2 position.

Palladium-catalyzed cross-coupling reactions are instrumental in forming carbon-carbon and carbon-heteroatom bonds. The bromine atom at the C-7 position is a prime site for such transformations; however, the reactivity of the furan ring itself can also be exploited. For instance, after initial modification, the C-2 or C-3 positions can be functionalized using reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings.

The Suzuki-Miyaura coupling , which couples an organoboron species with an organohalide, is a widely used method for creating C-C bonds. libretexts.orgwikipedia.org While direct coupling at an unsubstituted C-2 or C-3 position is not standard, prior functionalization (e.g., halogenation or conversion to a triflate) would enable such reactions. For example, the Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate with various arylboronic acids has been shown to proceed in high yields, demonstrating the feasibility of such couplings on the benzofuran core. researchgate.net

The Heck reaction , a palladium-catalyzed vinylation of aryl or vinyl halides, is another powerful tool for C-C bond formation. organic-chemistry.orgresearchgate.net Similar to the Suzuki coupling, this reaction would require prior functionalization of the C-2 or C-3 position with a halide or triflate. The reaction has been successfully applied to other brominated benzofuran derivatives, such as 2-acetyl-5-bromobenzofuran, which undergoes Heck vinylation with various terminal olefins. researchgate.net

The Sonogashira coupling allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.govsoton.ac.uk This reaction provides a direct route to alkynyl-substituted benzofurans, which are valuable intermediates for further transformations. The Sonogashira coupling of 3-bromo-6-methyl-1,2,4,5-tetrazine with terminal alkynes highlights the utility of this reaction for functionalizing heterocyclic systems. rsc.org

Lithiation followed by quenching with an electrophile is a classic method for functionalizing specific positions on an aromatic ring. While direct lithiation of this compound at C-2 or C-3 would need to be empirically determined, this approach offers a potential route for introducing a variety of substituents.

Annulation Strategies for Fused Heterocyclic Systems

The strategic functionalization of this compound at the C-2 and C-3 positions provides the necessary handles for constructing fused heterocyclic systems. These annulation strategies are crucial for the synthesis of complex polycyclic molecules with potential biological activities.

By introducing appropriate functional groups at the C-2 and C-3 positions, intramolecular cyclization reactions can be employed to build additional rings onto the benzofuran core. For example, if a Vilsmeier-Haack reaction is performed to introduce a formyl group at C-2, and a subsequent reaction introduces a suitable nucleophilic group at C-3, a cyclocondensation reaction could lead to the formation of a fused pyridinone or pyranone ring.

Furthermore, palladium-catalyzed tandem reactions can be designed to achieve annulation in a single step. For instance, a Heck reaction with a suitably substituted olefin could be followed by an intramolecular cyclization to generate a fused carbocyclic or heterocyclic ring.

Oxidative and Reductive Reactivity Profiles

The oxidative and reductive reactivity of this compound can be exploited to modify both the furan and benzene rings, as well as any introduced functional groups.

Oxidation reactions can target the furan ring, potentially leading to ring-opened products or the formation of derivatives such as benzofuran-2,3-diones. The specific outcome would depend on the oxidizing agent and reaction conditions. For instance, oxidation of 7-bromo-1-(4-fluorophenylsulfanyl)-2-methylnaphtho[2,1-b]furan with 3-chloroperoxybenzoic acid leads to the corresponding sulfone, demonstrating that substituents on the furan ring can be selectively oxidized without affecting the core structure. nih.gov

Reduction of the benzofuran system can be achieved under various conditions. Catalytic hydrogenation can lead to the saturation of the furan ring, yielding the corresponding 2,3-dihydrobenzofuran (B1216630) derivative. The specific product, 7-Bromo-5-methoxy-2,3-dihydrobenzofuran-3-ol, is a known compound, indicating that reduction of the furan ring is a feasible transformation. bldpharm.com The choice of catalyst and reaction conditions would be crucial to control the selectivity of the reduction, especially in the presence of the bromo substituent, which can also be susceptible to reduction under certain conditions.

Advanced Spectroscopic Characterization of 7 Bromo 5 Methoxybenzofuran and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 7-Bromo-5-methoxybenzofuran, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would provide a complete assignment of all proton and carbon signals, confirming the substitution pattern and connectivity of the molecule.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the five protons of the molecule. The aromatic region would feature signals for the protons on the benzene (B151609) ring (H-4 and H-6) and the furan (B31954) ring (H-2 and H-3), while the aliphatic region would contain the signal for the methoxy (B1213986) group protons.

The protons on the furan ring, H-2 and H-3, typically appear as doublets due to their vicinal coupling (³J_HH_). H-2 is generally found further downfield than H-3. The protons on the benzene ring, H-4 and H-6, are expected to appear as two distinct singlets or very narrow doublets, as they are separated by substituents and would exhibit minimal to no coupling to each other (a meta-coupling, ⁴J_HH_, might be observable under high resolution but is often very small). The methoxy group protons will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

Based on substituent chemical shift (SCS) effects for benzene derivatives, the electron-donating methoxy group at C-5 would shield the ortho-protons (H-4 and H-6), while the bromine at C-7 would have a deshielding effect on its adjacent proton (H-6). The interplay of these effects determines the final chemical shifts.

Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | ~7.6 | d | ~2.2 |

| H-3 | ~6.7 | d | ~2.2 |

| H-4 | ~7.1 | s | - |

| H-6 | ~7.2 | s | - |

The proton-decoupled ¹³C NMR spectrum of this compound would display nine distinct signals, corresponding to the nine carbon atoms in the molecule. The chemical shifts can be estimated based on data from benzofuran (B130515), 5-methoxybenzofuran (B76594), and the known effects of bromine substitution. The carbons directly attached to the oxygen (C-5, C-7a) and bromine (C-7) atoms will have their chemical shifts significantly influenced.

A DEPT-135 experiment would be crucial for distinguishing between different types of carbon atoms. It would show positive signals for CH and CH₃ carbons, and negative signals for CH₂ carbons, while quaternary carbons (C) would be absent. For this compound, this would confirm the presence of four CH groups and one CH₃ group.

Two-dimensional NMR techniques are essential for confirming the structural assignments:

COSY (Correlation Spectroscopy): This experiment would show a cross-peak between the vicinally coupled protons H-2 and H-3, confirming their adjacency on the furan ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It would definitively link H-2 to C-2, H-3 to C-3, H-4 to C-4, H-6 to C-6, and the methoxy protons to the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds (²J_CH_, ³J_CH_). Key expected correlations would include:

H-2 correlating to C-3 and C-3a.

H-4 correlating to C-5, C-6, and C-7a.

The methoxy protons correlating to C-5.

Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | DEPT-135 |

|---|---|---|

| C-2 | ~146 | CH |

| C-3 | ~104 | CH |

| C-3a | ~129 | C |

| C-4 | ~115 | CH |

| C-5 | ~156 | C |

| C-6 | ~101 | CH |

| C-7 | ~100 | C |

| C-7a | ~150 | C |

Infrared (IR) and Raman Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule. IR and Raman spectroscopy are complementary techniques. For this compound, the spectra would be dominated by vibrations associated with the benzofuran core and the substituents.

Aromatic C-H Stretching: Bands are expected above 3000 cm⁻¹, characteristic of C-H bonds on the aromatic and furan rings.

Aromatic C=C Stretching: A series of bands between 1600 cm⁻¹ and 1450 cm⁻¹ would correspond to the stretching vibrations of the carbon-carbon double bonds within the fused ring system.

C-O-C Stretching: The aryl-alkyl ether linkage of the methoxy group and the C-O-C of the furan ring will produce strong, characteristic stretching bands. The asymmetric C-O-C stretch is typically found in the 1275-1200 cm⁻¹ region, while the symmetric stretch appears around 1075-1020 cm⁻¹.

C-H Bending: In-plane and out-of-plane C-H bending vibrations would appear in the fingerprint region (below 1300 cm⁻¹). The pattern of out-of-plane bending bands between 900-700 cm⁻¹ can sometimes provide information about the substitution pattern of the aromatic ring.

C-Br Stretching: The carbon-bromine stretching vibration is expected to appear as a distinct band in the lower frequency region of the IR spectrum, typically between 650 cm⁻¹ and 550 cm⁻¹.

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type |

|---|---|

| 3100 - 3000 | Aromatic C-H Stretch |

| 2950 - 2840 | Aliphatic C-H Stretch (-OCH₃) |

| 1610, 1580, 1470 | Aromatic C=C Stretch |

| ~1260 | Asymmetric C-O-C Ether Stretch |

| ~1040 | Symmetric C-O-C Ether Stretch |

| ~850 | C-H Out-of-plane Bending |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the electronic transitions within a molecule. The benzofuran system is a chromophore that absorbs UV radiation. The positions of the absorption maxima (λ_max_) are sensitive to the nature and position of substituents on the ring system.

Predicted UV-Vis Absorption Maxima for this compound (in Ethanol)

| Band | Predicted λ_max_ (nm) | Transition Type |

|---|---|---|

| Band I | ~290 - 310 | π→π* |

High-Resolution Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for confirming the molecular formula of a compound by providing a highly accurate measurement of its mass. For this compound (C₉H₇BrO₂), the expected exact mass can be calculated.

A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity for the molecular ion [M]⁺ and the [M+2]⁺ ion, separated by two mass units. This characteristic "doublet" is a clear indicator of the presence of a single bromine atom in the molecule or its fragments.

The fragmentation pattern would likely involve initial loss of a methyl radical (•CH₃) from the methoxy group to form a stable cation, followed by the loss of carbon monoxide (CO). Another possible fragmentation pathway is the cleavage of the C-Br bond.

Predicted Mass Spectrometry Data for this compound

| m/z (Predicted) | Ion Identity | Notes |

|---|---|---|

| 225.96 / 227.96 | [C₉H₇BrO₂]⁺ | Molecular ion peak doublet (M⁺, M+2⁺) |

Computational and Theoretical Chemistry Studies on 7 Bromo 5 Methoxybenzofuran

Quantum Chemical Calculations for Optimized Molecular Structure and Conformation

Quantum chemical calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. These calculations also provide insights into the molecule's conformational landscape.

Density Functional Theory (DFT) for Geometry Optimization

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the electronic structure of molecules. In the context of 7-bromo-5-methoxybenzofuran, a DFT approach would be employed to perform geometry optimization. This process involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. The calculations would systematically adjust the bond lengths, bond angles, and dihedral angles of the molecule until the forces on each atom are close to zero, indicating a stable structure. A common functional for such calculations on organic molecules containing halogens is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

Basis Set Selection and Validation in Halogenated Methoxybenzofuran Systems

The accuracy of DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to describe the distribution of electrons around the atoms. For a molecule like this compound, which contains a heavy atom (bromine), a basis set that can adequately describe the electronic structure of the halogen is crucial. A common choice would be a Pople-style basis set, such as 6-311+G(d,p), which includes polarization and diffuse functions to account for the anisotropic distribution of electrons and the presence of lone pairs. Validation of the chosen basis set would involve comparing calculated properties, such as bond lengths and angles, with available experimental data for similar halogenated benzofuran (B130515) derivatives or by testing a series of basis sets to check for convergence of the results.

Electronic Structure Analysis and Chemical Reactivity Descriptors

Understanding the electronic structure of a molecule is key to predicting its chemical behavior. Computational methods provide several descriptors that offer insights into reactivity and charge distribution.

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting chemical reactivity. A smaller gap generally indicates higher reactivity. For this compound, the HOMO is expected to be localized on the electron-rich benzofuran ring and the methoxy (B1213986) group, while the LUMO would likely be distributed over the aromatic system, with potential contributions from the bromine atom. The calculated HOMO-LUMO gap would provide a quantitative measure of the molecule's kinetic stability.

Interactive Data Table: Hypothetical Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from a computational study.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is calculated by determining the electrostatic potential at the surface of the molecule. The MEP map uses a color scale to indicate regions of different electrostatic potential, with red typically representing electron-rich (negative potential) areas and blue representing electron-poor (positive potential) areas. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the methoxy and furan (B31954) rings, as well as the bromine atom, indicating these are likely sites for electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms.

Absorption and Excitation Energy Calculations (Time-Dependent DFT, TD-DFT)

To understand the electronic absorption properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) calculations would be performed. This method is used to calculate the energies of electronic transitions from the ground state to various excited states. The results of these calculations provide theoretical absorption spectra, indicating the wavelengths at which the molecule is likely to absorb light. The calculated excitation energies and oscillator strengths would identify the key electronic transitions, which typically involve the promotion of an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals. These calculations are valuable for interpreting experimental UV-Vis spectra and understanding the photophysical properties of the molecule.

Interactive Data Table: Hypothetical TD-DFT Results

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S0 -> S1 | 4.13 | 300 | 0.25 |

| S0 -> S2 | 4.96 | 250 | 0.18 |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from a computational study.

Vibrational Spectroscopy Simulation and Detailed Band Assignment

There are no available theoretical predictions of the infrared (IR) and Raman spectra for this compound. A computational study would typically involve optimizing the molecular geometry of the compound using methods like Density Functional Theory (DFT) and then calculating the vibrational frequencies and intensities. These theoretical spectra would then be compared with experimental data, if available, to provide a detailed assignment of the vibrational modes.

Theoretical IR and Raman Spectra Prediction and Comparison with Experimental Data

No published studies were found that present a comparison between theoretically predicted and experimentally measured IR and Raman spectra of this compound. Such a comparison is crucial for validating the computational model and accurately assigning the observed spectral bands to specific molecular vibrations.

Normal Coordinate Analysis for Vibrational Mode Characterization

A normal coordinate analysis, which describes the specific atomic motions associated with each vibrational frequency, has not been reported for this compound. This type of analysis provides a fundamental understanding of the molecule's vibrational dynamics.

Nuclear Magnetic Resonance Chemical Shift Predictions (Gauge-Including Atomic Orbital, GIAO Method)

There are no published computational studies that have employed the Gauge-Including Atomic Orbital (GIAO) method, or any other theoretical approach, to predict the ¹H and ¹³C NMR chemical shifts of this compound. Such predictions are valuable for confirming molecular structures and interpreting experimental NMR spectra.

Structure Activity Relationship Sar Investigations of Benzofuran Derivatives for Mechanistic Biological Insights in Vitro Focus

Influence of Halogen Substituents on Biological Activity Profiles

The introduction of halogen atoms, such as bromine, chlorine, or fluorine, into the benzofuran (B130515) ring is a widely utilized strategy in medicinal chemistry that has consistently led to a significant enhancement in the anticancer activities of these compounds. Current time information in Pasuruan, ID. Research indicates that both the type of halogen and its specific location on the benzofuran ring are critical factors that determine the cytotoxic potential of the resulting derivatives. nih.gov The increased bioactivity is often attributed to the ability of halogens to form halogen bonds, which can improve the binding affinity of the compound to its target. Current time information in Pasuruan, ID.

Positional Impact of Bromine on In Vitro Bioactivity

The position of a bromine substituent on the benzofuran core is a critical determinant of its biological activity. Current time information in Pasuruan, ID. Structure-activity relationship studies have revealed that the specific placement of bromine can significantly alter the cytotoxic profile of the molecule.

For instance, in certain series of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives, the presence of a bromo substituent at the C-6 position of the benzofuran ring was shown to enhance inhibitory potency against cancer cell lines. rsc.org Another study highlighted a bromo-substituted benzofuran-based oxadiazole conjugate (specifically, a bromo derivative 14c) as the most potent compound against the HCT116 human colon cancer cell line, with an IC50 value of 3.27 μM. rsc.org

This highlights the complexity of SAR, where the positive or negative influence of a substituent is intricately linked to the molecular context and its interplay with other functional groups.

Table 1: In Vitro Anticancer Activity of Selected Brominated Benzofuran Derivatives

Role of Halogen Bonding in Ligand-Target Interactions

The enhanced biological activity of halogenated compounds is frequently attributed to the formation of halogen bonds. Current time information in Pasuruan, ID. A halogen bond is a highly directional, non-covalent interaction that occurs between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophilic site, such as an oxygen, nitrogen, or sulfur atom, on a biological target like a protein or enzyme. Current time information in Pasuruan, ID.nih.gov

This attractive interaction can substantially improve the binding affinity and specificity of a ligand for its receptor, leading to increased potency. Current time information in Pasuruan, ID. The strength of a halogen bond increases with the polarizability of the halogen, generally following the order I > Br > Cl > F. The formation of these bonds can stabilize the ligand-receptor complex, contributing to the observed enhancement in biological effect. nih.gov Molecular dynamics simulations have further confirmed the crucial role that halogen bonding plays in the stabilization of ligand-receptor complexes.

Methoxy (B1213986) Group Positional Effects on Activity Modulation

The methoxy (-OCH3) group is another key substituent whose position on the benzofuran scaffold profoundly influences biological efficacy. Its electron-donating nature and ability to participate in hydrogen bonding can significantly alter a compound's interaction with its target.

Significance of 5-Methoxy Substitution for Biological Efficacy

The presence of a methoxy group at the C-5 position of the benzofuran ring has been identified as an important feature for enhancing biological activity in certain classes of derivatives. In a study of 2-aryl-3-heterocyclyl-benzo[b]furans, the absence of a methoxy substituent was correlated with lower activity, underscoring the significant improvement in potency conferred by the inclusion of a methoxy group at the C-5 position. mdpi.com This suggests that for specific molecular scaffolds, the C-5 position is an optimal site for methoxy substitution to achieve desired biological effects.

Comparative Analysis of Methoxy Group Positions (e.g., C-4, C-5, C-6, C-7) on Activity

Comparative studies of methoxy positional isomers have provided clear evidence that the location of this group is a critical determinant of activity. A structure-activity relationship study on a series of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives revealed a distinct positional preference. The analysis showed that a methoxy group located at the C-6 position yielded the most active compounds, while moving it to the C-4, C-5, or C-7 positions resulted in a reduction in potency. rsc.org

This finding is supported by other research. In a series of amino 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furans, compounds featuring a methoxy group at the C-6 position demonstrated higher antiproliferative activity than their counterparts with a methoxy group at the C-7 position. mdpi.comnih.gov For example, compound 10h (with a C-3 methyl and C-6 methoxy group) was found to be 3–10 times more active than compound 10j (with a C-3 methyl and C-7 methoxy group). nih.gov

Table 2: Comparative In Vitro Activity of Methoxy Positional Isomers

Substituent Effects at the Furan (B31954) Ring (C-2 and C-3 Positions) on Biological Efficacy

Modifications to the furan portion of the benzofuran scaffold, specifically at the C-2 and C-3 positions, are crucial for modulating biological activity. These positions offer key points for structural variation to optimize interactions with biological targets.

Early SAR studies on benzofuran derivatives identified substitutions at the C-2 position as being vital for cytotoxic activity. Current time information in Pasuruan, ID. The introduction of ester groups or various heterocyclic rings at this position has been shown to be a successful strategy for developing potent anticancer agents. Current time information in Pasuruan, ID.

The C-3 position is also a significant site for modification. The introduction of a small alkyl group, such as methyl, at the C-3 position has been demonstrated to significantly increase the antiproliferative activity of certain benzofuran series against various cancer cell lines. nih.gov This effect is highlighted in the comparison between unsubstituted compounds and their C-3 methyl derivatives, where the latter consistently show enhanced potency. nih.gov Furthermore, as previously mentioned, attaching a bromine atom to a methyl group at the C-3 position created a highly active cytotoxic compound, illustrating the synergistic effect of substitutions at this site. Current time information in Pasuruan, ID.

Influence of Linker and Fused Heterocyclic Moieties on the Benzofuran Scaffold

The strategy of molecular hybridization, which involves covalently linking the benzofuran scaffold to other pharmacologically active moieties via linkers, has emerged as a powerful approach to develop novel compounds with enhanced or synergistic biological effects. This approach creates "hybrid benzofurans" where the nature of the linker and the attached heterocyclic ring system significantly modulates the compound's activity.

Piperazine (B1678402) Linkers: Piperazine is one of the most frequently employed linkers and heterocyclic moieties in the design of benzofuran hybrids. A series of novel hybrid compounds featuring a benzofuran core linked to an N-aryl piperazine moiety demonstrated significant anti-inflammatory and anticancer activities in vitro. SAR studies revealed that the type of connection to the piperazine ring is crucial. For instance, amide-linked derivatives were generally found to be more bioactive than their sulfonamide counterparts. In one study, a benzofuran–piperazine hybrid, compound 16 (from the source), not only inhibited nitric oxide (NO) generation in lipopolysaccharide (LPS)-stimulated RAW-264.7 macrophages with an IC50 value of 5.28 μM but also showed potent and selective cytotoxic activity against human lung cancer (A549) and gastric cancer (SGC7901) cell lines, with IC50 values of 0.12 μM and 2.75 μM, respectively. Another study adopted a hybridization strategy between benzofuran and piperazine to design novel CDK2 type II inhibitors, highlighting the versatility of this combination.

Triazole Moieties: The 1,2,3-triazole ring, often introduced via "click chemistry," is another popular heterocyclic moiety used in creating benzofuran hybrids. These hybrids have shown promising antifungal and anticancer activities. A series of 1-((benzofuran-2-yl)methyl)–1H-triazole derivatives were tested against a panel of human tumor cell lines. The results indicated that the presence of a benzotriazole (B28993) or 1,2,3-triazole ring was a key determinant of cytotoxic activity. Specifically, substitutions at the triazole's 3-position with groups like naphthylacyl or 4-bromophenacyl were found to be critical for promoting this activity. One such compound demonstrated high selectivity and potency against HL-60 and A549 cancer cell lines with IC50 values of 0.62 µM and 1.60 µM, respectively.

Other Heterocyclic Systems (Imidazole, Pyrazole, etc.): Fusing or linking other N-heterocyclic moieties such as imidazole, pyrazole, oxadiazole, and thiadiazole to the benzofuran scaffold has also yielded compounds with significant biological activities, particularly anti-inflammatory and anticancer effects.

Imidazole: Synthetic 2-benzylbenzofuran-imidazole hybrids have been noted for their excellent anti-inflammatory properties.

Pyrazole: Benzofuran-pyrazole hybrids have been investigated as potential anticancer agents, with SAR insights helping to rationally develop new compounds.

Thiazole: An N-(5-(2-bromobenzyl)thiazole-2-yl) benzofuran-2-carboxamide (B1298429) was found to inhibit the growth of human hepatocellular carcinoma (HCC) cells and induce apoptosis.

The synergistic cytotoxic effect of combining the benzofuran core with these various heteroatoms presents a promising avenue for the development of potent anticancer drugs. The choice of the heterocyclic moiety and the linker connecting it to the benzofuran core are critical variables that medicinal chemists can manipulate to fine-tune the biological activity profile of the resulting hybrid compound.

Rational Design Principles for Enhanced and Selective Biological Activity

Rational drug design based on SAR studies aims to optimize the therapeutic potential of the benzofuran scaffold. Several key principles have been established from in vitro investigations.

Strategic Substitution on the Benzofuran Ring: The position and nature of substituents on the benzofuran ring system are critical determinants of biological activity.

Halogenation: The introduction of halogen atoms, such as bromine or chlorine, into the benzofuran structure has consistently resulted in a significant enhancement of anticancer activities. This is often attributed to the ability of halogens to form "halogen bonds," which are favorable interactions that can improve binding affinity to biological targets. The presence of bromine on a methyl or acetyl group attached to the benzofuran system was shown to increase cytotoxicity in both normal and cancer cells. This principle suggests that the 7-bromo substitution in 7-Bromo-5-methoxybenzofuran is likely to be a key contributor to its potential bioactivity.

Methoxy and Hydroxy Groups: The presence and position of methoxy (-OCH3) and hydroxy (-OH) groups also play a crucial role. A phenolic hydroxy group on the benzofuran has been found to be important for modulating anticancer activity, as the hydrogen-donating group can promote favorable interactions with the target molecule. The 5-methoxy group in this compound would influence the electronic properties and potential hydrogen bonding capabilities of the molecule. For example, in a series of VEGFR-2 inhibitors, a 1-(6-hydroxy-4-methoxybenzofuran-5-yl)-3-(4-nitrophenyl)prop-2-en-1-one derivative showed exceptionally high activity.

Other Substituents: The addition of groups like the CONH (carboxamide) has been shown to be necessary for the anticancer activity of certain benzofuran series. Conversely, the presence of a nitro group can significantly boost activity by mechanisms such as altering the melting temperature of DNA.

Molecular Hybridization: As discussed in the previous section, the principle of molecular hybridization is a cornerstone of rational benzofuran drug design. By combining the benzofuran scaffold with other known pharmacophores (e.g., piperazine, triazole), it is possible to create multi-target agents or compounds with improved potency and selectivity. The selection of the linker and the heterocyclic moiety is guided by the desired biological target and mechanism of action. For example, to target CDK2, a piperazine linker was used to connect the benzofuran core to acylhydrazone tails designed to anchor within the kinase domain.

Enhancing Target Selectivity: A primary goal of rational design is to increase selectivity for cancer cells over normal cells, thereby reducing potential toxicity. SAR studies help identify features that confer this selectivity. For instance, while bromination of side chains on the benzofuran ring increased general cytotoxicity, certain substitution patterns on the core itself led to compounds with significant activity against cancer cell lines but lower toxicity towards normal HUVEC cells. The development of hybrid molecules can also enhance selectivity. Certain benzofuran-piperazine hybrids were found to exhibit potent anticancer activity while having a lower cytotoxic effect on the normal human liver cell line L02.

By systematically applying these principles—strategic substitution, molecular hybridization, and optimization for selectivity—researchers can rationally design novel benzofuran derivatives with enhanced therapeutic potential for in vitro and future in vivo evaluation.

Data Tables

Table 1: In Vitro Anticancer Activity of Selected Benzofuran-Heterocycle Hybrids

| Compound Type | Specific Derivative | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|---|

| Benzofuran-Piperazine Hybrid | Compound 16 (from source) | A549 (Lung) | IC50 | 0.12 | |

| Benzofuran-Piperazine Hybrid | Compound 16 (from source) | SGC7901 (Gastric) | IC50 | 2.75 | |

| Benzofuran-Triazole Hybrid | Compound 20 (from source) | HL-60 (Leukemia) | IC50 | 0.62 | |

| Benzofuran-Triazole Hybrid | Compound 20 (from source) | A549 (Lung) | IC50 | 1.60 | |

| Benzofuran-Piperazine Hybrid | Compound 13 (from source) | HeLa (Cervical) | IC50 | 0.03 |

Table 2: In Vitro Anti-Inflammatory Activity of a Benzofuran-Piperazine Hybrid

| Compound Type | Specific Derivative | Cell Line | Assay | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|---|---|

| Benzofuran-Piperazine Hybrid | Compound 16 (from source) | RAW-264.7 | NO Inhibition | IC50 | 5.28 |

Molecular Mechanisms of Action and Target Engagement of Benzofuran Derivatives in Vitro Investigations

Elucidation of Specific Enzymatic Targets

In vitro studies have been instrumental in identifying the specific enzymatic targets of benzofuran (B130515) derivatives. These investigations have revealed that compounds containing the benzofuran moiety can modulate the activity of a diverse array of enzymes, contributing to their potential therapeutic applications.

Protein tyrosine phosphatase 1B (PTP1B) is recognized as a negative regulator of insulin (B600854) signaling pathways, making it a significant therapeutic target for type 2 diabetes. Research has identified benzofuran derivatives as potent inhibitors of PTP1B. A study investigating 2-arylbenzofuran analogs isolated from the root bark of Morus alba demonstrated their dose-dependent inhibitory activity against PTP1B, with IC50 values ranging from 3.11 to 53.47 µM. These findings suggest that the 2-arylbenzofuran structure is a promising scaffold for the development of PTP1B inhibitors. The search for allosteric inhibitors is of particular interest, as the allosteric site of PTP1B is less conserved and more hydrophobic, potentially allowing for greater selectivity.

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Sanggenofuran A (SA) | PTP1B | 53.47 | |

| Mulberrofuran D2 (MD2) | PTP1B | 3.11 | |

| Mulberrofuran D (MD) | PTP1B | 3.58 | |

| Morusalfuran B (MB) | PTP1B | 10.32 | |

| Mulberrofuran H (MH) | PTP1B | 17.65 |

α-Glucosidase is a key enzyme involved in the digestion of carbohydrates. Its inhibition can delay carbohydrate digestion and the subsequent absorption of monosaccharides, which is a therapeutic strategy for managing postprandial hyperglycemia. Numerous studies have demonstrated that benzofuran derivatives are effective inhibitors of α-glucosidase. A series of synthesized benzofuran derivatives showed significant inhibitory potency, with IC50 values ranging from 6.50 to 722.2 μM. In another study, a series of hydroxylated 2-phenylbenzofurans were found to be more active against α-glucosidase than the reference compound, acarbose (B1664774), with one compound being 167 times more potent. Kinetic analysis revealed that this compound acts as a mixed-type inhibitor of α-glucosidase. Furthermore, novel benzofuran-pyridazine derivatives have shown remarkable inhibitory potential, with over 89% inhibition against the α-glucosidase enzyme compared to the standard, acarbose (42.50%).

| Compound Series | Target | Inhibitory Activity Range (IC50) | Reference |

|---|---|---|---|

| 2-Acylbenzofurans | α-Glucosidase | 6.50 - 722.2 µM | |

| Hydroxylated 2-phenylbenzofurans | α-Glucosidase | One compound 167x more active than acarbose | |

| Benzofuran-1,3,4-oxadiazole-1,2,3-triazole-acetamides | α-Glucosidase | 40.7 - 173.6 µM | |

| Benzofuran-pyridazine derivatives | α-Glucosidase | >89% inhibition |

The epidermal growth factor receptor (EGFR), a member of the receptor tyrosine kinase family, is a primary driver in non-small-cell lung cancer (NSCLC) and a key therapeutic target. Benzofuran derivatives have been investigated as potential EGFR inhibitors. A novel series of benzofuran-indole hybrids were synthesized, and one compound, 8aa, was identified as a potent and selective EGFR inhibitor. This compound demonstrated significant inhibitory effects against the double mutant L858R/T790M EGFR, which is frequently associated with resistance to EGFR tyrosine kinase inhibitors in NSCLC. In cell-based assays, compound 8aa effectively blocked the EGFR signaling pathway. Other studies have also identified nitrile derivatives containing a benzofuran scaffold as strong inhibitors of EGFR tyrosine kinase, with IC50 values comparable to the reference drug gefitinib. Molecular modeling suggests that the benzofuran moiety engages in van der Waals interactions within the EGFR binding site. In addition to EGFR, some benzofuran derivatives have shown inhibitory activity against other kinases, such as Src kinase. One benzofuran-pyrazole derivative demonstrated a 59% inhibition rate on Src kinase at a concentration of 10 μM.

| Compound Series | Target | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| Benzofuran-indole hybrid (8aa) | EGFR | Potent and selective inhibitor | |

| Nitrile derivative (Compound 3) | EGFR | 0.93 µM | |

| Nitrile derivative (Compound 11) | EGFR | 0.81 µM | |

| Gefitinib (Reference) | EGFR | 0.90 µM |

Butyrylcholinesterase (BChE) has emerged as a significant target in the treatment of Alzheimer's disease, particularly in later stages where it becomes the primary metabolic enzyme for acetylcholine (B1216132) in the brain. Several studies have reported the selective inhibitory activity of benzofuran derivatives against BChE. A series of 2-phenylbenzofuran (B156813) compounds displayed selective inhibition of BChE with weak or no effect on acetylcholinesterase (AChE). One compound from this series exhibited an IC50 value of 30.3 μM and was identified as a mixed-type inhibitor through kinetic analysis. Molecular dynamics simulations suggested that this compound binds to both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of BChE. Similarly, a series of benzofuran-appended 1,5-benzothiazepine (B1259763) compounds showed selective BChE inhibition, with IC50 values for the most potent compounds ranging from 1.0 to 1.8 μM. A study on benzofuran derivatives from Cortex Mori Radicis also identified several potent and selective BChE inhibitors, with one compound, Cathafuran C, exhibiting a Ki value of 1.7 μM in a competitive manner.

| Compound Series/Name | Target | Inhibitory Activity | Reference |

|---|---|---|---|

| 2-Phenylbenzofuran (Compound 16) | BChE | IC50 = 30.3 µM | |

| Benzofuran-appended 1,5-benzothiazepine (Compound 7l) | BChE | IC50 = 1.0 µM | |

| Benzofuran-appended 1,5-benzothiazepine (Compound 7m) | BChE | IC50 = 1.0 µM | |

| Benzofuran-appended 1,5-benzothiazepine (Compound 7k) | BChE | IC50 = 1.8 µM | |

| Cathafuran C | BChE | Ki = 1.7 µM |

The mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a crucial regulator of cell growth and proliferation and is a major target in oncology. Benzofuran derivatives have been identified as inhibitors of this pathway. Through high-throughput screening, a benzofuran derivative was identified as an inhibitor of the Akt/mTOR signaling pathway. Subsequent structure-activity relationship studies led to the development of compounds with enhanced cytotoxicity. These molecules were shown to directly bind to mTOR complex 1 (mTORC1) and inhibit its kinase activity. A series of 32 derivatives and isosteres were synthesized and evaluated, with some compounds demonstrating significantly more cytotoxicity than the initial hit. Importantly, one of these compounds was shown to block both mTORC1 and Akt signaling, suggesting it could be effective against resistance mechanisms associated with rapamycin derivatives.

Microtubules are essential components of the cytoskeleton and play a critical role in cell division, making them an important target for cancer therapy. Benzofuran derivatives have been designed and synthesized as inhibitors of tubulin polymerization. A novel series of benzofuran and indole (B1671886) derivatives were evaluated, and one benzofuran compound, 6a, showed good inhibition of tubulin polymerization. This inhibition led to the disruption of mitotic spindle formation, cell cycle arrest in the G2/M phase, and apoptosis in cancer cells. Docking studies confirmed that this compound fits into the colchicine (B1669291) binding site of tubulin. Another study focused on 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives, which were found to inhibit cancer cell growth at nanomolar concentrations and interact strongly with tubulin at the colchicine binding site. The inhibitory activity of these compounds on tubulin assembly was consistent with their antiproliferative effects.

| Compound Series/Name | Target | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| Benzofuran derivative (Compound 6a) | Tubulin Polymerization | Good inhibition | |

| 2-(3',4',5'-trimethoxybenzoyl)-3-N,N-dimethylamino benzofuran (Compound 5i) | Tubulin Polymerization | 0.9 µM | |

| Combretastatin A-4 (Reference) | Tubulin Polymerization | 1.0 µM |

Aromatase Enzyme Inhibition and Steroidogenesis Modulation

Benzofuran derivatives have been identified as potential inhibitors of aromatase (cytochrome P450 19A1), a key enzyme in steroidogenesis responsible for converting androgens to estrogens. nih.gov Aromatase inhibition is a critical therapeutic strategy in estrogen receptor-positive (ER+) breast cancer, as it reduces the local synthesis of estrogens that drive tumor growth. nih.govnih.gov

In vitro studies have demonstrated that the benzofuran scaffold can serve as a basis for developing potent aromatase inhibitors. nih.gov For instance, the introduction of a benzo ring at the C-7 and C-8 positions of a flavanone (B1672756) skeleton, which shares structural similarities with some benzofurans, resulted in compounds that were significantly more potent than the clinical aromatase inhibitor aminoglutethimide. nih.gov While specific studies on 7-Bromo-5-methoxybenzofuran are not prevalent in the reviewed literature, research on related structures underscores the potential of this chemical class. The inhibitory activity is often evaluated using cell-free enzymatic assays with fluorescent substrates or cell-based assays using ER+ breast cancer cell lines like MCF-7. nih.govnih.gov

The following table summarizes the aromatase inhibitory activity of various compound classes, highlighting the potential of heterocyclic structures like benzofurans.

| Compound Class | Example Compound | In Vitro Activity (IC50) | Reference Cell Line/Assay |

| Benzoflavanones | 7,8-Benzoflavanone | Potent inhibition, up to 9x aminoglutethimide | Microsomal Aromatase Assay |

| Indole Hydrazones | Monochloro substituted indole hydrazone | More active than melatonin | MCF-7 BUS cell-based assay |

| Steroidal Derivatives | Formestane Derivative | 0.386 µM | Aromatase Enzyme Assay |

| Coumarin-Triazole Hybrids | Not Specified | Cytotoxic activity at 6.58 µM | MCF-7 cells |

This table presents data on various aromatase inhibitors to contextualize the potential of heterocyclic compounds. Data for this compound specifically was not available in the searched literature.

Investigation of Cellular Pathways and Processes

A primary mechanism through which benzofuran derivatives exert their anti-cancer effects is by inducing apoptosis (programmed cell death) and causing cell cycle arrest. nih.govsci-hub.ru